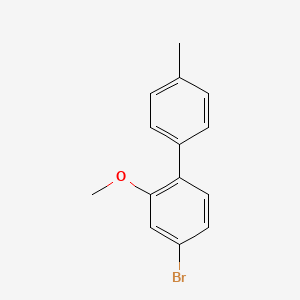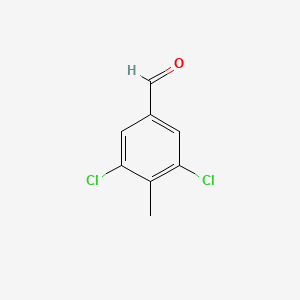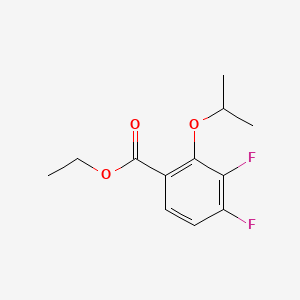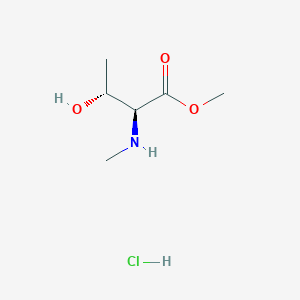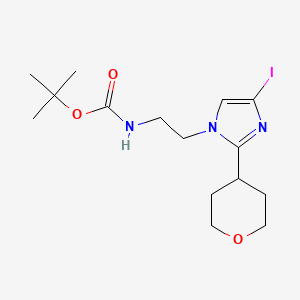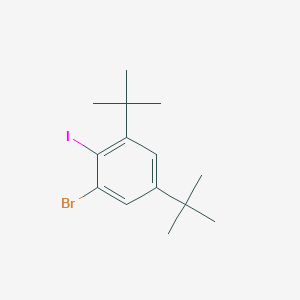
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
準備方法
The synthesis of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride typically involves the reaction of 3,3-difluorocyclobutanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
化学反応の分析
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiadiazole derivatives .
科学的研究の応用
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
類似化合物との比較
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride can be compared with other 1,3,4-thiadiazole derivatives such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-(2,4-Difluorophenyl)-1,3,4-thiadiazole: Exhibits potent antifungal activity.
1,3,4-Thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride lies in its specific structural features, such as the presence of the cyclobutane ring and the difluoro substituents, which contribute to its distinct chemical and biological properties .
特性
分子式 |
C6H8ClF2N3S |
|---|---|
分子量 |
227.66 g/mol |
IUPAC名 |
3,3-difluoro-1-(1,3,4-thiadiazol-2-yl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H7F2N3S.ClH/c7-6(8)1-5(9,2-6)4-11-10-3-12-4;/h3H,1-2,9H2;1H |
InChIキー |
BSSQKUDUXXUVIZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)(C2=NN=CS2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



